DT-ME PHOSPHONAMIDITE
Description
Overview of Chemical Modifications in Oligonucleotide Synthesis
Oligonucleotide synthesis primarily relies on solid-phase chemical methods, with the phosphoramidite (B1245037) approach being the prevailing technique due to its high efficiency and adaptability for automation nih.govwikipedia.org. This iterative process enables the sequential addition of nucleotide building blocks to a growing oligonucleotide chain, typically in the 3' to 5' direction wikipedia.org.
Chemical modifications can be strategically introduced at various positions within the oligonucleotide structure—namely, the internucleotide backbone, the sugar moiety, and the nucleobases—to confer desired characteristics nih.gov.
Backbone Modifications : The natural phosphodiester linkage, susceptible to enzymatic degradation by nucleases, is a frequent target for modification. Alterations to the phosphodiester bond can significantly enhance nuclease resistance, a critical property for therapeutic applications. Examples include phosphorothioates, where a non-bridging oxygen atom is replaced by sulfur, and methyl phosphonates, where a non-bridging oxygen is replaced by a methyl group nih.govnih.gov.
Sugar Modifications : The 2'-position of the ribose sugar in RNA is particularly amenable to modification. Substitutions at this site (e.g., 2'-O-methyl, 2'-fluoro, 2'-O-methoxyethyl) can improve nuclease stability, modulate duplex stability, and influence cellular processing nih.govnih.gov.
Base Modifications : Chemical alteration of nucleobases can improve binding affinity to target sequences, alter stacking interactions, or introduce functionalities for labeling and conjugation nih.govnih.govnih.gov. Examples include 5-methylcytidine (B43896) and artificial bases nih.gov.
These modifications are crucial for overcoming limitations of natural oligonucleotides, such as their rapid degradation in biological systems and poor cellular penetration, thereby expanding their utility in diverse research and therapeutic contexts nih.gov.
Historical Development and Significance of Phosphonamidite Chemistry in Nucleic Acid Research
The historical trajectory of oligonucleotide synthesis has seen several key methodologies, evolving from early solution-phase techniques to the highly efficient solid-phase approaches of today. Initial methods, such as the phosphodiester and phosphotriester approaches, faced challenges with side reactions and purification complexities fishersci.co.ukwikipedia.org. A major breakthrough arrived with the advent of phosphite (B83602) triester chemistry, specifically the nucleoside phosphoramidite method, in the early 1980s, primarily pioneered by Marvin Caruthers and his colleagues wikipedia.orgcenmed.comrnainter.org.
Phosphoramidite chemistry utilizes trivalent phosphorus compounds (P(III) species) as building blocks, which are then oxidized to the more stable pentavalent phosphorus (P(V)) state after each coupling step fishersci.co.ukrnainter.org. This approach offered significant advantages, including high coupling efficiencies (often exceeding 99% per step), improved purity, and rapid reaction kinetics, which enabled the routine and automated synthesis of oligonucleotides wikipedia.orgrnainter.org. The high efficiency of phosphoramidite chemistry allowed for the synthesis of longer, well-defined oligonucleotide sequences, revolutionizing biochemical research and enabling numerous downstream technologies, including Polymerase Chain Reaction (PCR), DNA sequencing, and gene synthesis wikipedia.orgcenmed.comrnainter.org.
The significance of phosphoramidite chemistry extends beyond the synthesis of natural DNA and RNA. Its robustness and versatility have facilitated the development and incorporation of a vast array of modified nucleosides, including those designed to create altered backbone linkages. Among these, phosphonamidite chemistry, a specific branch of phosphoramidite methodology, has played a crucial role in developing oligonucleotides with non-ionic backbones, such as methylphosphonate (B1257008) linkages nih.govwikipedia.org. In methylphosphonate oligonucleotides, one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group, resulting in a neutral charge at the internucleotide linkage nih.gov.
Compounds like dT-Me Phosphonamidite (5'-Dimethoxytrityl-2'-deoxyThymidine,3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite) are representative examples of monomers used in this chemistry nih.govprotocols.io. The incorporation of methylphosphonate linkages confers several advantageous properties to oligonucleotides, including enhanced nuclease resistance and improved cellular uptake due to their neutral charge, which facilitates passive diffusion across cell membranes nih.govhongene.com. This modification is particularly valuable for applications where the stability of the oligonucleotide in biological environments is critical, such as in antisense technology and other nucleic acid-based therapeutics, where overcoming rapid degradation by nucleases is a primary concern nih.govnih.gov. While the synthesis of methylphosphonate oligonucleotides using phosphonamidite monomers generally follows standard phosphoramidite protocols, specific deprotection and purification techniques may differ due to the unique properties of the methyl phosphonate (B1237965) linkage nih.govprotocols.io.
The enduring legacy of phosphoramidite chemistry, including its phosphonamidite variant, lies in its continued role as the "gold standard" for oligonucleotide synthesis, providing the foundational tools for advancements in molecular biology, diagnostics, and the rapidly growing field of nucleic acid therapeutics nih.govrnainter.org.
Properties
CAS No. |
114079-04-8 |
|---|---|
Molecular Formula |
C38H48N3O7P |
Origin of Product |
United States |
Synthesis Methodologies for Dt Me Phosphonamidite Modified Oligonucleotides
Principles of Automated Oligonucleotide Synthesis with DT-ME PHOSPHONAMIDITE
Automated oligonucleotide synthesis with this compound involves a repetitive cycle of chemical reactions on a solid support. This cycle typically includes detritylation, coupling, oxidation, and capping. While the fundamental steps remain, the reagents and conditions for methyl phosphonate (B1237965) formation and subsequent deprotection are specially adapted to accommodate the unique chemical nature of the methyl phosphonate linkage nih.govfishersci.comnih.gov.
Coupling Protocols and Reagent Considerations
The coupling of this compound monomers to the growing oligonucleotide chain generally aligns with conventional phosphoramidite (B1245037) protocols. A recommended coupling time is typically 6 minutes for syntheses up to 1µmol scale fishersci.comnih.gov. The activation of the phosphoramidite is often achieved using activators such as 5-(ethylthio)-1H-tetrazole (ETT) at a concentration of 0.25M nih.gov.
A critical consideration during the coupling step, and indeed throughout the synthesis, is the minimization of water content. The methylphosphonite diester intermediates formed during coupling are highly sensitive to water, and its presence can significantly reduce coupling efficiencies . Furthermore, for effective capping, the use of DMAP for Cap B (40-4020) is recommended nih.govfishersci.com. To prevent undesirable side reactions during the subsequent deprotection, it is advisable to use nucleobase protecting groups that are amenable to milder removal conditions. For instance, the use of acetyl (Ac-dC) protected deoxycytidine (dC) is preferred over benzoyl-protected dC to avoid base modification, such as transamination, during deprotection with ethylenediamine (B42938) nih.govfishersci.comnih.gov. Monitoring coupling efficiency via trityl signals might be less accurate, as the rate of trityl group release can differ with methyl phosphonamidites nih.gov.
Oxidation Steps for Methyl Phosphonate Linkage Formation
The oxidation step is a key differentiator when synthesizing methyl phosphonate oligonucleotides compared to standard phosphodiester DNA. In conventional phosphodiester synthesis, iodine in a pyridine-water mixture is commonly used to oxidize the phosphite (B83602) triester to a stable phosphate (B84403) triester nih.govfishersci.com. However, for methyl phosphonate linkages, this aqueous iodine oxidation is not suitable due to the sensitivity of the methyl phosphonate bond to water and/or iodine fishersci.ca.
To form the stable methyl phosphonate linkage, low-water content oxidizers are imperative nih.govnih.govfishersci.com. (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) is a highly effective non-aqueous oxidizer, often employed as a 0.5M solution in acetonitrile (B52724), providing excellent results in the synthesis of oligonucleotides containing methyl phosphonate linkages fishersci.ca. A specially prepared oxidizing solution with as little as 0.25% water content has been utilized to minimize hydrolysis of the P-III methylphosphonite intermediate .
Deprotection Strategies for Methyl Phosphonate Oligonucleotides
The deprotection of methyl phosphonate oligonucleotides presents a significant challenge due to the inherent lability of the methyl phosphonate backbone under standard deprotection conditions nih.gov.
Methyl phosphonate linkages are considerably more base-labile than natural phosphodiester bonds nih.gov. Concentrated ammonium (B1175870) hydroxide (B78521), a common reagent for deprotecting phosphodiester oligonucleotides, is known to rapidly degrade the methyl phosphonate backbone, leading to product loss.
To circumvent the degradation caused by harsh basic conditions, milder deprotection strategies have been developed. Ethylenediamine (EDA) in 95% ethanol (B145695) (1:1) has been widely adopted as a gentler alternative to concentrated ammonium hydroxide for deprotecting methyl phosphonate oligonucleotides nih.gov. However, a drawback of EDA is its propensity to transaminate the N4 amine of commonly used N4-benzoylated deoxycytidine (N4-bz-dC), resulting in undesired side products.
To mitigate these issues, researchers have explored various approaches:
Acetyl-protected dC: The use of acetyl-protected dC (Ac-dC) largely avoids the transamination side reaction with ethylenediamine, as the acetyl group is rapidly hydrolyzed during deprotection nih.govfishersci.comnih.gov.
One-Pot Deprotection: A notable advancement is the development of a one-pot deprotection procedure. This method typically involves a brief initial treatment with dilute ammonia (B1221849) (e.g., 30 minutes at room temperature), followed by the addition of ethylenediamine (e.g., for 6 hours at room temperature) to complete the deprotection. This combined approach has been shown to be superior in yield and minimizes side products compared to traditional multi-step methods.
UltraMILD Synthesis: The broader "UltraMILD" synthesis approach utilizes nucleobase protecting groups such as N(6)-phenoxyacetyl adenosine (B11128) (A), N(2)-acetyl cytidine (B196190) (C), and N(2)-isopropylphenoxyacetyl guanosine (B1672433) (G), designed for removal under very mild conditions nih.gov. These UltraMILD oligonucleotides can be deprotected using reagents like 0.05M potassium carbonate in methanol (B129727) (e.g., 4 hours at room temperature) or ammonium hydroxide (e.g., 2 hours at room temperature), especially when phenoxyacetic anhydride (B1165640) is used in the capping step. If regular acetic anhydride is employed for capping, overnight deprotection at room temperature may be necessary to remove any acetylated guanosine (Ac-dG) byproducts.
Minimizing oligonucleotide cleavage during deprotection is paramount for maximizing yield and purity. This is achieved through a combination of strategic choices:
Mild Reagents: Prioritizing mild deprotection reagents like ethylenediamine over concentrated ammonium hydroxide is fundamental to preserving the fragile methyl phosphonate backbone.
Controlled Conditions: Careful control of deprotection time, temperature, and reagent concentration, as exemplified by the one-pot procedure, helps to selectively remove protecting groups while minimizing backbone cleavage.
Post-Deprotection Stabilization: After deprotection, diluting the solution to a low organic content (e.g., 10% organic content) with water and neutralizing it with acids like acetic acid or HCl can help stabilize the deprotected methyl phosphonate oligonucleotides prior to purification.
Typical Reaction Parameters for this compound-Modified Oligonucleotide Synthesis
| Parameter | Reagent/Condition | Time/Concentration | Key Consideration |
| Coupling | This compound | 6 minutes (for up to 1µmol synthesis) fishersci.comnih.gov | Utilize standard nucleoside amidite protocols. Minimize water content to prevent degradation of intermediates nih.govfishersci.com. |
| Activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT) | 0.25M nih.gov | ||
| Capping Reagent (Cap B) | DMAP recommended nih.govfishersci.com | ||
| Deoxycytidine Monomer | Acetyl (Ac-dC) protected preferred nih.govfishersci.comnih.gov | Avoids transamination during deprotection with ethylenediamine nih.govfishersci.comnih.gov. | |
| Oxidation | Non-aqueous oxidizer (e.g., (1S)-(+)-(10-camphorsulfonyl)-oxaziridine, CSO) | 0.5M in acetonitrile fishersci.ca, 3 minutes fishersci.ca | Low-water content is crucial; methylphosphonite diester intermediates are highly water-sensitive . |
| Water content of oxidizer | As low as 0.25% | Prevents hydrolysis of the P-III methylphosphonite intermediate . | |
| Deprotection | Dilute Ammonia (initial treatment) | 30 minutes (room temperature) | Pre-treatment to remove some protecting groups gently. |
| Ethylenediamine (EDA) in 95% Ethanol (1:1) (subsequent treatment) | 6 hours (room temperature) | Milder than concentrated ammonium hydroxide; can cause transamination with N4-bz-dC. | |
| UltraMILD conditions (e.g., potassium carbonate in methanol, or dilute ammonium hydroxide) | 0.05M K2CO3 (4 hours at RT) or NH4OH (2 hours at RT) | Used with specific UltraMILD protecting groups on nucleobases nih.gov. Requires phenoxyacetic anhydride in Cap A for faster deprotection. | |
| Post-Deprotection | Dilution and Neutralization | Dilute to 10% organic content with water; neutralize with acetic acid or HCl | Stabilizes methylphosphonate (B1257008) oligonucleotides and prepares for purification. |
Development of Mild Deprotection Conditions (e.g., UltraMILD Synthesis)
Regiospecificity and Efficiency of this compound Incorporation
In the phosphoramidite synthesis method, the incorporation of this compound is inherently regiospecific in terms of forming the standard 3' to 5' internucleosidic linkage along the oligonucleotide backbone fishersci.co.uk. This means that the phosphonamidite consistently adds to the 5'-hydroxyl group of the growing chain.
However, a key characteristic of methyl phosphonate linkages is the introduction of chirality at the phosphorus atom. Unlike natural phosphodiester linkages, which are achiral, methyl phosphonate linkages are chiral, leading to the formation of two diastereomers (Rp and Sp) at each modified site citeab.com. Standard phosphoramidite chemistry, when using achiral phosphonamidites, typically produces a mixture of these diastereomers. Achieving chirally pure methyl phosphonate linkages requires specific synthetic strategies or post-synthesis separation of the diastereomers citeab.com.
The efficiency of this compound incorporation is crucial for synthesizing full-length oligonucleotides. General coupling efficiency in solid-phase phosphoramidite synthesis is usually high, often around 99% per cycle fishersci.co.uk. However, chemical and physical constraints can lead to coupling efficiencies slightly below 100%, resulting in the accumulation of truncated products, especially for longer oligonucleotide sequences fishersci.ca. For instance, a 20-mer oligonucleotide synthesized with 99.4% coupling efficiency per step is estimated to yield approximately 89.2% full-length product, while a 50-mer with the same efficiency would yield about 74.5% full-length product fishersci.ca.
The efficiency of each coupling step can be monitored by quantifying the release of the dimethoxytrityl (DMT) protecting group, which produces an orange color that absorbs at 495 nm wikipedia.orgwikipedia.org.
Table 1: Representative Oligonucleotide Synthesis Coupling Efficiencies
| Oligonucleotide Length | Per-Cycle Coupling Efficiency | Estimated Full-Length Product Yield |
| 20-mer | 99.4% | 89.2% |
| 50-mer | 99.4% | 74.5% |
Note: These figures are illustrative based on general phosphoramidite synthesis and underscore the importance of high per-cycle efficiency for synthesizing longer sequences. fishersci.ca
Purification and Isolation of Methyl Phosphonate Oligonucleotides from Synthesis Byproducts
The purification and isolation of methyl phosphonate oligonucleotides require specialized techniques due to inherent differences in their deprotection and stability compared to conventional phosphodiester oligonucleotides nih.govfishersci.ca. Methyl phosphonate linkages are known to be more base-labile than their phosphodiester counterparts, necessitating modified deprotection procedures fishersci.ie.
Deprotection Challenges and Solutions:Traditional deprotection of oligonucleotides often involves treatment with concentrated ammonium hydroxide. However, for methyl phosphonate oligonucleotides, ethylenediamine (EDA) in ethanol (e.g., 95% EtOH) has been commonly usedfishersci.iefishersci.se. Studies have shown that ethylenediamine can lead to side reactions with certain protected nucleobases, such as N4-benzoyldeoxycytidine (N4-bz-dC) and N2-isobutyryl-O6-diphenylcarbamoyl-deoxyguanosine (N2-ibu-O6-DPC-dG), causing transamination or displacement reactionsfishersci.sefishersci.atfishersci.no. For example, up to 15% transamination of N4-bz-dC was observed when treated with ethylenediaminefishersci.sefishersci.no. Importantly, side reactions were not observed with N4-isobutyryldeoxycytidine (N4-ibu-dC), N6-benzoyldeoxyadenosine (N6-bz-dA), or deoxythymidine (dT) when treated with ethylenediaminefishersci.sefishersci.no.
A novel "one-pot" deprotection procedure has been developed to mitigate these issues and improve yields. This method involves a brief pre-incubation with dilute ammonia (e.g., 30 minutes) followed by the addition of ethylenediamine for 6 hours at room temperature to complete deprotection. Subsequently, the solution is diluted and neutralized to stop the reaction, preparing the crude product for direct chromatographic purification. This innovative approach has demonstrated significantly superior yields, reportedly up to 250% higher compared to commonly used two-step methods, across various synthesis scales (1, 100, and 150 µmol) fishersci.sefishersci.atfishersci.no.
Purification Methods:After deprotection, several purification methods are employed to remove synthesis byproducts, truncated sequences, and residual chemical contaminantsnih.govfishersci.ca. The choice of method depends on the oligonucleotide's length, modifications, and required purityfishersci.ca.
Desalting: Effective for removing salts and residual solvents, but not for separating truncated or incomplete sequences nih.gov.
Polyacrylamide Gel Electrophoresis (PAGE): Often used to separate oligonucleotides based on molecular size. Full-length products are isolated by running them through a polyacrylamide gel matrix nih.gov.
High-Performance Liquid Chromatography (HPLC): A highly effective method for separating full-length products from impurities. Different modes of HPLC are utilized:
Reverse-Phase HPLC (RP-HPLC): Commonly employed for purifying modified or labeled oligonucleotides, as it separates compounds based on their hydrophobicity nih.govfishersci.sewikipedia.org. For methyl phosphonate oligonucleotides, which are uncharged, RP-HPLC is a crucial purification step fishersci.sefishersci.at.
Ion-Exchange HPLC: Separates based on charge. While methyl phosphonate linkages are neutral, incorporating phosphodiester linkages (charged) into the oligonucleotide can aid in purification by introducing charge differences fishersci.canih.govwikipedia.org.
DMT-on Purification: This technique leverages the presence of the 5'-dimethoxytrityl (DMT) protecting group as a purification handle. Oligonucleotides with the intact DMT group can be selectively retained on specific resins or columns, allowing truncated sequences (which lack the 5'-DMT group) to be washed away fishersci.co.ukfishersci.ca. After purification, the DMT group is removed in a final detritylation step.
A critical consideration during purification is the solubility of methyl phosphonate oligonucleotides. Their uncharged nature, resulting from the methyl phosphonate linkages, can decrease their solubility in aqueous solutions as the number of such linkages increases. In such cases, incorporating standard phosphodiester linkages can improve solubility, or organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) (at concentrations from 0.5% to 10%) may be used to aid solubilization fishersci.ca.
Table 2: Common Oligonucleotide Purification Methods
| Method | Primary Separation Principle | Typical Application | Notes |
| Desalting | Size/Exclusion | Removal of salts, solvents | Does not remove truncated sequences |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size | Separation of full-length products based on molecular size | Often used for smaller scale or high-purity requirements |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity check and isolation of modified/labeled oligonucleotides | Essential for uncharged methyl phosphonate oligos |
| Ion-Exchange HPLC | Charge | Separation of full-length products from impurities based on charge | Less effective for all-methyl phosphonate oligos due to neutral charge |
| DMT-on Purification | Hydrophobicity (via DMT tag) | Specific purification of full-length product from truncated sequences | Utilizes the 5'-DMT group as a handle |
Stereochemical Aspects of Methyl Phosphonate Linkages
Methodologies for Diastereomer Separation and Characterization in Research
The inherent differences in physicochemical and biological properties between R(p) and S(p) diastereomers necessitate methodologies for their separation and detailed characterization in research settings. While achieving complete separation of all diastereomers for longer methyl phosphonate (B1237965) oligonucleotides remains a significant challenge, several analytical techniques have been explored:
Chromatographic Methods: Chromatography is a primary tool for the separation of oligonucleotide diastereomers, leveraging subtle differences in their physicochemical properties.
High-Performance Liquid Chromatography (HPLC): HPLC-based techniques are widely employed.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This method, along with anion-exchange chromatography (AEX), has demonstrated the capability for partial separation of oligonucleotide diastereomers nih.gov. Studies on phosphorothioate-modified oligonucleotides, which also possess P-chirality, indicate that the S(p) configuration often exhibits stronger retention than the R(p) configuration in these chromatographic modes nih.gov.
Normal Phase Chromatography: For the purification of methyl phosphonate oligonucleotides, a normal phase column matrix can be used, often employing a reverse gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) wikipedia.org. The complexity of separation increases dramatically with the number of chiral centers. Separating all diastereomers of oligonucleotides with more than four or five P-chiral linkages, including methyl phosphonates, has proven exceedingly difficult nih.gov.
Spectroscopic Methods: Spectroscopic techniques provide valuable insights into the structural characteristics and stereochemistry of methyl phosphonate oligonucleotides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the solution structures of duplexes formed with methyl phosphonate oligonucleotides and for characterizing the absolute stereochemistry at the phosphorus centers nih.govwikipedia.org.
Circular Dichroism (CD): CD spectroscopy can be utilized to study the conformational differences among various diastereomers nih.gov.
Advanced Detection Methods: Emerging techniques offer enhanced resolution and characterization capabilities.
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS): This advanced hyphenated technique, particularly drift tube ion mobility mass spectrometry (DTIMS), allows for the separation of isomers based on their structural differences and collision cross-section (CCS) values. It is considered a promising approach for further characterizing oligonucleotide diastereomeric composition.
Impact of Stereochemistry on Functional Properties in Model Systems
The stereochemistry of methyl phosphonate linkages critically influences the functional properties of modified oligonucleotides in various model systems. Significant differences in physical properties and hybridization abilities are observed between the R(p) and S(p) diastereomers nih.govwikipedia.orgwikipedia.org.
Hybridization and Duplex Stability: The precise stereochemistry at the phosphorus atom has a profound effect on the oligonucleotide's ability to hybridize with complementary nucleic acid strands and the stability of the resulting duplex.
Chirally pure methylphosphonate (B1257008) oligonucleotides have demonstrated enhanced binding affinity to complementary RNA targets compared to their racemic counterparts wikipedia.org.
Even the substitution of a single chiral center from R(p) to S(p) can significantly alter the hybridization characteristics of the methyl phosphonate strand nih.govwikipedia.org.
Generally, the incorporation of methyl phosphonate linkages tends to lower the melting temperature (Tm) of the duplex formed with its RNA target.
Nuclease Resistance: One of the most notable functional impacts of methyl phosphonate modifications is the increased resistance to nuclease degradation.
Methyl phosphonate linkages confer resistance to enzymatic breakdown at the positions where they are incorporated, a property that has led to their exploration as antisense therapeutic agents.
Cellular Uptake and Biological Activity: The neutral charge introduced by methyl phosphonate linkages, in contrast to the negatively charged phosphodiester backbone, affects cellular interactions.
Methyl phosphonate linkages have been observed to interfere with the activation of RNase H activity, an enzyme crucial for the mechanism of action of some antisense oligonucleotides.
Structural Consequences: The stereochemistry at the methyl phosphonate centers also imposes specific structural changes on the oligonucleotide duplex.
In hybrid backbone methylphosphonate DNA heteroduplexes, the methyl phosphonate strands can exhibit increased dynamic behavior relative to the unmodified DNA strand nih.govwikipedia.org.
The sugar puckering within the oligonucleotide backbone can be influenced by the stereochemistry. For example, the sugar residue 5' to an S(p) chiral center may adopt an A-form sugar puckering with a C3'-endo conformation nih.govwikipedia.org.
Stereochemistry can also impact the minor groove width of the nucleic acid duplex. The minor groove width in the R(p) stereoisomer, for instance, can be considerably wider at the R(p) versus S(p) site, potentially due to steric interactions or reduced metal ion coordination within the minor groove nih.govwikipedia.org.
The methyl groups themselves contribute to the hydrophobicity of the DNA helix surface, which may contribute to higher membrane permeability and reduced solubility in aqueous solutions.
Summary of Stereochemical Impact on Functional Properties
| Property | Impact of Methyl Phosphonate Stereochemistry (R(p) vs. S(p)) | Relevant Studies/Findings |
| Hybridization Affinity | Chirally pure MPOs show enhanced binding to complementary RNA. wikipedia.org Even a single R(p) to S(p) change can profoundly affect hybridization. nih.govwikipedia.org Overall decrease in duplex Tm. | Duplexes formed between chirally pure MPOs and RNA. wikipedia.org NMR studies on heteroduplexes with single S(p) substitutions. nih.govwikipedia.org |
| Nuclease Resistance | Confers resistance to nuclease degradation at modified positions. | Studies on the stability of MPOs in biological systems. |
| Cellular Uptake | Neutral charge and lipophilicity can improve delivery, but overall uptake might be reduced compared to charged phosphodiesters. | Examination of MPO transport into cells. |
| RNase H Activation | Can interfere with RNase H activity. | Studies on the mechanism of action of antisense MPOs. |
| Duplex Dynamics | Increased dynamics in methyl phosphonate strands within heteroduplexes. nih.govwikipedia.org | NMR spectroscopy of MPO-DNA heteroduplexes. nih.govwikipedia.org |
| Sugar Puckering | S(p) centers can induce A-form sugar puckering (C3'-endo conformation) at the 5' sugar residue. nih.govwikipedia.org | NMR studies revealing sugar conformations. nih.govwikipedia.org |
| Minor Groove Width | R(p) stereoisomer may have a considerably wider minor groove due to steric effects or poorer metal ion coordination. nih.govwikipedia.org | Molecular mechanics and NMR studies comparing R(p) and S(p) effects on groove dimensions. nih.govwikipedia.org |
| Hydrophobicity of Helix | Methyl groups increase the hydrophobicity of the DNA helix surface. | Molecular mechanics studies on B- and Z-DNA helices with methyl phosphonate modifications. This may explain higher membrane permeability and lower aqueous solubility. |
Functional Characteristics and Biological Implications in Research Models
Nuclease Resistance of Methyl Phosphonate (B1237965) Oligonucleotides in Biological Contexts
One of the primary advantages of methyl phosphonate oligonucleotides in research applications is their pronounced resistance to enzymatic degradation. This stability is crucial for maintaining the integrity and activity of oligonucleotides in biological environments rich in nucleases.
The uncharged nature of the methyl phosphonate backbone is a key determinant of their nuclease stability. Unlike the negatively charged phosphodiester linkages in natural DNA and RNA, methyl phosphonate linkages are not recognized or cleaved by cellular nucleases genelink.comaacrjournals.orgglenresearch.com. This inherent resistance allows MPOs to persist in biological systems for extended periods, making them attractive tools for various research studies genelink.comoup.com. Additionally, each methyl phosphonate linkage introduces a chiral center at the phosphorus atom glenresearch.comatdbio.com. While conventional synthesis yields a mixture of diastereomers, this chirality contributes to their distinct structural and enzymatic interaction profiles compared to natural phosphodiesters oup.comatdbio.com.
Comparative studies have consistently demonstrated the superior nuclease resistance of methyl phosphonate oligonucleotides relative to their phosphodiester counterparts. Unmodified phosphodiester (D-oligo) oligonucleotides are highly susceptible to degradation, typically being completely degraded within 30 minutes in human serum nih.gov.
Phosphorothioate (B77711) (S-oligo) oligonucleotides, another common modification, also exhibit considerable nuclease resistance due to the replacement of a non-bridging oxygen with a sulfur atom genelink.comgenelink.com. In many contexts, methyl phosphonate and phosphorothioate oligonucleotides show comparable stability against nucleases nih.gov. However, phosphorothioates, despite their stability, can interact non-specifically with plasma and cellular proteins, potentially leading to off-target effects and reduced specificity genelink.commdpi.com. Furthermore, phosphorothioates are not fully resistant to all RNases mdpi.com.
Methyl phosphonate oligonucleotides, in contrast, not only demonstrate high resistance to nucleases but also exhibit greater resistance to phosphatases in cellular extracts when compared to both phosphodiester and phosphorothioate analogues nih.gov. Some research suggests that oligonucleotides with alternating methyl phosphonate and phosphodiester linkages (Alt-MP-oligos) can show even greater stability in cell culture media than fully phosphorothioated oligonucleotides nih.gov.
The comparative nuclease stability of these oligonucleotide types in biological media can be summarized as follows:
| Oligonucleotide Type | Nuclease Resistance (Relative) | Comments | Source |
| Phosphodiester | Least Stable | Rapidly degraded (e.g., within 10-30 minutes in serum/cell culture) | nih.gov |
| Phosphorothioate | Highly Stable | Significant resistance; generally comparable to MPOs; not fully RNase-resistant; can have off-target effects | genelink.comnih.govgenelink.commdpi.com |
| Methyl Phosphonate | Highly Stable | Significant resistance; comparable to phosphorothioates; also resistant to phosphatases | genelink.comaacrjournals.orgglenresearch.comnih.gov |
| Alternating MP/DE | Potentially More Stable | Shown to be more stable than D-oligos and S-oligos in some cell culture experiments | nih.gov |
Mechanisms of Nuclease Stability
Interactions with Nucleic Acid-Binding Proteins and Enzymes in Mechanistic Studies
Mechanistic studies employing DT-ME PHOSPHONAMIDITE-modified oligonucleotides have provided crucial insights into their interactions with various nucleic acid-binding proteins and enzymes. The distinct chemical properties conferred by methyl phosphonate linkages, particularly their uncharged nature, lead to unique interaction profiles compared to native phosphodiester or other modified backbones.
Key Research Findings:
Oligonucleotides containing methyl phosphonate linkages have been incorporated into nucleic acid constructs for detailed mechanistic studies on DNA-protein and RNA-protein interactions ucc.ie. A notable finding is that methylphosphonated oligonucleotides exhibit reduced cellular uptake compared to their negatively charged counterparts nih.gov. This diminished cellular entry is a critical factor influencing their biological efficacy and distribution within research models.
Furthermore, these modified oligonucleotides have been shown to interfere with the activity of certain enzymes, such as RNase H nih.gov. RNase H is an endonuclease that specifically degrades the RNA strand within RNA/DNA hybrids, playing a vital role in processes like reverse transcription and DNA replication. The uncharged nature of methyl phosphonate linkages in the oligonucleotide backbone can hinder the proper recognition or catalytic activity of RNase H, thus impacting gene expression pathways where this enzyme is involved nih.gov.
Beyond enzymatic interactions, methylphosphonated antisense oligonucleotides have demonstrated the ability to "mask" specific sites within U1 and U2 small nuclear ribonucleoproteins (snRNPs), thereby interfering with mRNA splicing nih.gov. This suggests specific, albeit altered, interactions with components of the splicing machinery, highlighting their utility in dissecting complex RNA processing mechanisms.
In contrast, other common backbone modifications, such as phosphorothioate linkages (where an oxygen atom in the phosphodiester bond is replaced by sulfur), exhibit different protein binding characteristics. Phosphorothioate-modified oligonucleotides are known to increase binding affinity to serum proteins, such as albumin, which can enhance their in vivo cellular uptake and bioavailability by evading rapid blood clearance. They also interact non-specifically with various intracellular proteins, including nuclear paraspeckle-associated proteins (e.g., SFPQ, NONO, PSPC1) and the platelet-specific receptor glycoprotein (B1211001) VI (GPVI). These comparisons underscore how different backbone modifications can lead to distinct protein interaction profiles, influencing pharmacokinetic and pharmacodynamic properties in research contexts.
The following table summarizes key functional and interaction characteristics of oligonucleotides with methyl phosphonate modifications based on research findings:
| Characteristic/Interaction | Description | Biological Implication in Research |
| Nuclease Resistance | Significantly increased resistance to degradation by nucleases. wikipedia.orgnih.govresearchgate.net | Enhances stability and longevity in biological systems, crucial for therapeutic agents. |
| Charge | Electrically neutral backbone, unlike negatively charged phosphodiesters. nih.gov | Influences cellular uptake and protein binding profiles. |
| Cellular Uptake | Reduced compared to oligonucleotides with charged backbones. nih.gov | May require specific delivery strategies for effective intracellular targeting. |
| RNase H Activity | Can interfere with or lower the activity of RNase H. nih.gov | Impacts mechanisms of action involving RNase H-mediated RNA degradation. |
| Interaction with snRNPs (U1, U2) | Ability to "mask" specific sites, interfering with mRNA splicing. nih.gov | Useful tool for mechanistic studies of splicing and gene expression regulation. |
| Chirality | Introduction of chirality into the phosphodiester backbone by the methyl group. nih.gov | Contributes to unique physicochemical properties and potential for selective interactions. |
Advanced Research Applications of Dt Me Phosphonamidite Modified Oligonucleotides
Design and Synthesis of Antisense Oligonucleotides for Gene Regulation Research (Mechanistic Focus)
Oligonucleotides modified with dT-Me phosphonamidite are instrumental in the field of antisense technology, a strategy aimed at inhibiting gene expression with high specificity. biosearchtech.comgenelink.com The methylphosphonate (B1257008) backbone modification, introduced via this compound and its counterparts for other nucleobases, is a cornerstone of this approach. glenresearch.com This modification renders the oligonucleotides resistant to degradation by cellular nucleases, a critical feature for their stability and function within a cellular environment. biosearchtech.com
Inhibition of Gene Expression in Cell-Free and Cellular Models
The primary application of methylphosphonate oligonucleotides, synthesized using reagents like this compound, is in the targeted downregulation of protein synthesis. biosearchtech.com These antisense agents are designed to be complementary to a specific messenger RNA (mRNA) sequence. genelink.com By binding to the target mRNA, they physically obstruct the translational machinery, thereby preventing the synthesis of the corresponding protein. genelink.com
Early studies demonstrated the efficacy of methylphosphonate oligonucleotides in inhibiting protein synthesis in cell-free translation systems. biosearchtech.com Subsequent research has extended these findings to various cellular models, where these modified oligonucleotides have been shown to effectively silence specific genes. biosearchtech.com The uncharged nature of the methylphosphonate linkage is thought to facilitate their uptake into cells. biosearchtech.com
Table 1: Comparison of Oligonucleotide Modifications in Antisense Applications
| Modification | Key Feature | Primary Mechanism of Action | Nuclease Resistance |
|---|---|---|---|
| Methylphosphonate | Uncharged backbone | Steric hindrance of translation | High |
| Phosphorothioate (B77711) | Charged backbone | RNase H activation or steric hindrance | High |
| 2'-O-Methyl | Modified ribose | Steric hindrance of translation | High |
| Phosphodiester (unmodified) | Natural linkage | RNase H activation | Low |
Development of Nucleic Acid Analogs for Molecular Recognition Studies
The unique properties of methylphosphonate oligonucleotides make them excellent tools for studying the principles of molecular recognition involving nucleic acids. The neutral backbone of these analogs, a direct result of the methylphosphonate linkage, significantly alters their hybridization characteristics compared to natural phosphodiester oligonucleotides.
These analogs are used to probe the energetic contributions of the phosphodiester backbone to nucleic acid duplex stability and protein-nucleic acid interactions. By systematically replacing phosphodiester linkages with methylphosphonate groups, researchers can dissect the roles of electrostatic interactions in the recognition process. This is crucial for understanding how proteins and other molecules specifically bind to DNA or RNA targets.
Applications in Directed Evolution and In Vitro Selection of Ligands
Directed evolution and in vitro selection techniques, such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), are powerful methods for identifying nucleic acid sequences with specific functions, such as high-affinity binding to a target molecule. nih.gov The incorporation of modified nucleotides, using reagents like this compound, can expand the chemical diversity of the nucleic acid libraries used in these experiments.
The nuclease resistance conferred by the methylphosphonate backbone is a significant advantage in these protocols, as it prevents the degradation of the oligonucleotide library during the selection process, particularly in biological fluids or cell extracts. biosearchtech.com This allows for the selection of aptamers (nucleic acid-based ligands) with enhanced stability, a desirable trait for many therapeutic and diagnostic applications.
Structural Probing of Nucleic Acids and Protein-Nucleic Acid Complexes
Methylphosphonate-modified oligonucleotides serve as valuable probes for elucidating the three-dimensional structures of nucleic acids and their complexes with proteins. The introduction of a methyl group on the phosphorus atom creates a chiral center, leading to diastereomers (Rp and Sp) at each modified linkage. This chirality can be exploited in structural studies.
Use in Studying Mutagenesis and DNA Damage Response Pathways
Oligonucleotides containing specific lesions or modifications are essential for studying the mechanisms of DNA damage and repair. While this compound itself does not represent a form of DNA damage, the synthetic strategies it enables are relevant to this field. Custom-synthesized oligonucleotides can incorporate various types of DNA damage, and the stability of these constructs is often enhanced by nuclease-resistant backbones.
Methylphosphonate modifications can be used in conjunction with damaged bases to create stable probes for studying the recognition and processing of DNA lesions by repair enzymes. By creating oligonucleotides with a combination of a specific type of damage and methylphosphonate linkages, researchers can investigate how the cellular DNA repair machinery interacts with and processes damaged DNA within different structural contexts.
Integration of Dt Me Phosphonamidite with Other Nucleic Acid Modifications in Research
Chimeric Oligonucleotide Design Combining Methyl Phosphonate (B1237965) with Other Modifiers
Chimeric oligonucleotides are designed by incorporating different types of modifications within a single oligonucleotide strand, often combining DNA, RNA, or various backbone alterations like phosphonates and phosphorothioates . Methyl phosphonate linkages are particularly valuable in chimeric designs due to their neutral charge, which can enhance intracellular transport, and their ability to confer resistance to nuclease degradation .
Research has demonstrated the efficacy of chimeric designs incorporating methyl phosphonates. For instance, oligonucleotides engineered with a 2'-O-methylribonucleotide backbone for enhanced binding affinity and a 3'-terminal methyl phosphonate linkage exhibit increased nuclease resistance . The addition of 5-propynyl modified deoxyribopyrimidines in such chimeric constructs further contributes to increased duplex stability with target RNA . These modified chimeric oligonucleotides have shown sufficient stability for use in cell culture experiments and can effectively inhibit gene expression .
Table 1: Properties and Applications of Chimeric Oligonucleotides with Methyl Phosphonate Modifications
| Modification Type | Key Properties | Research Application | Reference |
| Methyl Phosphonate (MeP) | Neutral charge, nuclease resistance | Antisense reagents, improved cellular uptake | |
| 2'-O-Methyl + 3'-terminal MeP | Enhanced binding, nuclease resistance | Gene expression inhibition in cell culture | |
| 5-Propynyl modified bases + MeP | Increased duplex stability | Enhanced target binding | |
| Phosphorothioate (B77711) | Nuclease resistance, RNase H activation | Antisense studies, gene silencing |
Synergistic Effects with Locked Nucleic Acids (LNA) and Peptide Nucleic Acids (PNA)
The combination of methyl phosphonate modifications with other advanced nucleic acid analogues like Locked Nucleic Acids (LNA) and Peptide Nucleic Acids (PNA) can yield synergistic effects, further optimizing oligonucleotide performance.
Locked Nucleic Acids (LNA): LNA modifications, characterized by a bicyclic ribose moiety, are known to significantly increase the thermal stability and nuclease resistance of oligonucleotides when hybridized with complementary DNA and RNA genesilico.pl. The introduction of a single methyl phosphonate LNA monomer has been shown to efficiently inhibit 3'-exonucleolytic degradation. While methyl phosphonate LNA exhibits increased binding affinity compared to reference DNA, its affinity is slightly lower than that of unmodified LNA. However, the strategic incorporation of these modifications allows for a balance between enhanced stability and binding. Studies indicate that combining LNA with backbone modifications, such as phosphorothioates, can lead to improved cell uptake and activity of oligonucleotides. Furthermore, synergistic effects have been observed when DNA analogs are combined with rigid RNA analogs, including LNA, to enhance gene silencing potency.
Peptide Nucleic Acids (PNA): PNA, an uncharged DNA mimic with a peptide backbone, typically exhibits high binding affinity to nucleic acids but faces challenges with cellular delivery. Conjugation of phosphonate moieties, including methyl phosphonates, to PNA oligomers has dramatically improved their cellular delivery when mediated by cationic lipids, without negatively impacting their nucleic acid target binding affinity. This synergistic approach resulted in highly potent constructs, with some phosphonate-PNA conjugates demonstrating antisense activity in the nanomolar range, reaching EC50 values as low as one nanomolar. This highlights the potential of methyl phosphonate linkages in overcoming delivery barriers for PNA-based therapeutics.
Table 2: Synergistic Effects of Methyl Phosphonate with LNA and PNA Modifications
| Modification Combination | Observed Synergistic Effect | Key Finding | Reference |
| Methyl Phosphonate LNA | Enhanced 3'-exonucleolytic degradation inhibition | Single MeP LNA monomer effectively inhibits degradation | |
| Phosphonate-PNA Conjugates | Dramatically improved cellular delivery mediated by cationic lipids | EC50 values down to 1 nM; >20-fold higher activity vs. PNA/DNA duplex | |
| 5'-O-Methylphosphonate + RNA | Up to 3-fold increase in E. coli RNase H cleavage activity; significant duplex stabilization | Stability increase grew with modification number | |
| Methyl Phosphonate (alternating) + Phosphodiester | Average +3°C change in melting temperature (ΔTm) per nucleotide unit when hybridized with RNA | Comparable to 2'-O-methyl RNA (+2°C), but lower than LNA (+9°C) |
Development of Multifunctional Oligonucleotide Constructs for Research Tools
DT-ME PHOSPHONAMIDITE facilitates the creation of oligonucleotides with methyl phosphonate linkages, which are inherently versatile for developing multifunctional research tools. Methyl phosphonate oligonucleotides (MPOs) are notable for their resistance to nucleases and their neutral backbone charge, which can lead to improved cellular uptake compared to negatively charged phosphodiester oligonucleotides .
These unique properties make MPOs valuable as antisense reagents . For instance, a single 3'-end methyl phosphonate "cap" can be incorporated into 2'-O-methyl RNA oligonucleotides to prevent 3'-exonuclease degradation, effectively enhancing their stability and utility as antisense agents or DNA extension primers . Furthermore, MPOs have been successfully used to "mask" critical sites in snRNPs (small nuclear ribonucleoproteins) to interfere with mRNA splicing, demonstrating their application in modulating gene expression pathways .
The broader field of nucleic acid chemistry is advancing towards multifunctional oligonucleotide constructs by employing various phosphate-based modifications. These modifications, such as phosphotriester trifunctional probes, allow for post-synthetic functionalization with diverse moieties like biotin, fluorescent markers, and G4-stabilizing ligands, expanding their application in chemical biology, including fluorescence-based imaging and pull-down experiments. The principles underlying the introduction of methyl phosphonate linkages align with this trend, providing a foundation for designing increasingly complex and versatile oligonucleotide tools for biological research.
Future Perspectives and Emerging Research Avenues
Advancements in Stereocontrolled Synthesis of Methyl Phosphonate (B1237965) Oligonucleotides
Methyl phosphonate linkages introduce a chiral center at the phosphorus atom, resulting in the formation of diastereomers, each potentially possessing distinct binding affinities and pharmacological profiles nih.govnih.gov. Traditional synthesis methods often yield a stochastic mixture of these diastereomers, complicating the precise study and application of methyl phosphonate oligonucleotides invivochem.cn.
A key future direction lies in the development of robust and scalable stereocontrolled synthetic approaches to produce chirally pure or enriched methyl phosphonate oligonucleotides. Pioneering work has demonstrated the feasibility of stereoselective synthesis for phosphodiester analogs using chiral auxiliaries, paving the way for similar advancements in methyl phosphonate chemistry nih.gov. More recent innovations include P(V)-based strategies that offer significant potential for achieving stereocontrol, which could be adapted to methyl phosphonate synthesis. The introduction of "Phosphorus Incorporation (PI, Π) reagents" represents a significant stride, providing a modular and stereospecific route for synthesizing P-chiral phosphines and methylphosphonate (B1257008) nucleotides. This approach allows for the control of absolute stereochemistry through the strategic order of nucleophile addition, notably leading to the first reported stereospecific synthesis of methylphosphonate oligonucleotide precursors by introducing a single methyl group. Future efforts will likely focus on catalytic asymmetric methods to overcome the limitations associated with stoichiometric chiral auxiliaries, aiming for more efficient and environmentally friendly synthetic pathways.
Current research indicates that methyl phosphonate oligonucleotides (MPOs) enriched in R_p linkages exhibit stronger binding to complementary RNA compared to those enriched in S_p linkages. This finding highlights the importance of stereoselective synthesis to optimize the therapeutic potential of MPOs invivochem.cn.
| MPO Linkage Chirality | Binding Affinity to Complementary RNA | Implication for Therapeutic Efficacy |
|---|---|---|
| Rp-enriched | Significantly Higher invivochem.cn | Enhanced potency, improved target engagement |
| Sp-enriched | Lower invivochem.cn | Potentially reduced potency, suboptimal target engagement |
| Racemic Mixture | Broad range, less predictable invivochem.cn | Variability in therapeutic outcome |
Novel Analytical Techniques for Structural and Functional Characterization
The precise characterization of methyl phosphonate oligonucleotides, particularly in distinguishing their diastereomers, remains a considerable analytical challenge nih.gov. Conventional enzymatic methods for sequence or base composition determination are often inapplicable due to the nuclease resistance of these modifications.
Future advancements in analytical techniques are crucial for comprehensive characterization, including sequence verification, precise localization of modifications, detailed structural analysis, and identification of synthesis byproducts or degradation pathways. Liquid chromatography (LC)-based approaches, such as ion-pair reversed-phase liquid chromatography (IP-RP), anion exchange chromatography (AEX), and mixed-mode chromatography, are actively being refined. These methods have shown utility in separating diastereomers, with observed differences in retention times between R_p and S_p isomers. Non-chromatographic techniques, including capillary electrophoresis and various spectroscopic methods, are also being explored for their unique advantages.
A particularly promising area involves the hyphenation of these separation techniques with advanced mass spectrometry (MS) and ion mobility spectrometry (IMS), for instance, liquid chromatography-cyclic ion mobility mass spectrometry (LC/cIMS). This powerful combination offers unprecedented resolution for differentiating and quantifying oligonucleotide molecules with isomeric modifications, such as methylation, at a single-residue level. Furthermore, advancements in deprotection procedures, including novel one-pot methods using dilute ammonia (B1221849) followed by ethylenediamine (B42938), significantly enhance product yield and reduce polar side-products, with their effectiveness monitored using polar-stationary phase HPLC.
Exploration of DT-ME PHOSPHONAMIDITE in Emerging Biotechnological Applications
The inherent properties of methyl phosphonate oligonucleotides, including their nuclease resistance and electrically neutral backbone, make them highly desirable for developing advanced nucleic acid therapeutics nih.gov. These compounds were among the earliest modified oligonucleotides demonstrated to inhibit protein synthesis through an antisense mechanism.
Future research continues to explore their potential in targeted cellular delivery of antisense therapeutic agents. While challenges such as reduced cellular uptake and a lower duplex melting temperature (Tm) compared to phosphodiesters, as well as potential interference with RNase H activity, must be addressed, ongoing efforts are yielding promising results. Specific successful applications include the incorporation of 3'-end methyl phosphonate "caps" in 2'-O-Methyl RNA antisense oligonucleotides to confer nuclease resistance and their use as DNA extension primers. Moreover, methyl phosphonate oligonucleotides have been successfully employed to "mask" specific sites in snRNPs, thereby interfering with mRNA splicing. The exploration of this compound extends to its utility in synthesizing artificial oligonucleotides (XNAs) featuring P-C bonds, offering a route to nucleic acid alternatives with enhanced stability for novel therapeutic and diagnostic applications.
| Property | Description | Application Relevance |
|---|---|---|
| Nuclease Resistance | Methyl phosphonate linkages resist enzymatic degradation nih.gov. | Increased therapeutic half-life in biological systems. |
| Neutral Charge | Backbone is uncharged, unlike phosphodiesters. | Enhanced cell membrane permeability, reduced non-specific protein binding. |
| Chirality at Phosphorus | Each linkage introduces a chiral center (Rp/Sp) nih.govnih.gov. | Impacts binding affinity and biological activity; necessitates stereocontrolled synthesis. |
| Antisense Activity | Ability to inhibit protein synthesis. | Basis for nucleic acid therapeutics targeting gene expression. |
| Melting Temperature (Tm) | Can be lower than phosphodiesters. | Requires careful design for stable duplex formation with target RNA. |
Computational Modeling and Simulation of Methyl Phosphonate Oligonucleotide Behavior
Computational modeling and simulation are becoming indispensable tools for predicting and understanding the complex structural and conformational behavior of methyl phosphonate oligonucleotides in various environments. Molecular dynamics simulations, for instance, can provide crucial insights into how these modified nucleic acids interact with biological targets and their surrounding milieu nih.gov.
Studies have already utilized computational models to illustrate that the adaptation of phosphate-methylated DNA to an A-geometry can lead to unfavorable steric interactions between adjacent methylated phosphate (B84403) groups nih.gov. This highlights the power of in silico approaches to identify potential structural liabilities. Furthermore, computational models are vital for predicting the binding affinities and stability of methyl phosphonate oligonucleotides with complementary RNA or DNA, with particular attention to the impact of R_p versus S_p chirality invivochem.cn. For example, modeling suggests that S_p chiral methyl groups can destabilize duplexes by pointing inward, causing unfavorable steric interactions with sugar protons invivochem.cn.
Looking ahead, computational modeling will be essential for guiding the rational design of new methyl phosphonate modifications. This includes optimizing properties such as target binding, cellular uptake, and nuclease resistance, while simultaneously minimizing undesirable steric effects or non-specific interactions. High-resolution structural data obtained from experimental techniques like NMR are increasingly integrated with computational approaches to facilitate the in silico design of XNA processing enzymes, a critical step for future applications like XNA aptamer selection (XNA-SELEX).
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing DT-ME Phosphonamidite, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups, phosphitylation reactions, and purification via column chromatography. Critical steps include:
- Protection : Use of dimethoxytrityl (DMT) groups to block reactive sites .
- Phosphitylation : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert conditions.
- Purification : HPLC or silica gel chromatography to isolate high-purity product (>98% purity) .
- Reproducibility Tips : Document exact molar ratios, solvent grades, and reaction times. Validate purity via P NMR and reverse-phase HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
| Technique | Parameters Measured | Key Considerations |
|---|---|---|
| P NMR | Phosphorus environment | Confirm absence of hydrolyzed byproducts |
| HPLC | Purity & retention time | Use C18 columns with acetonitrile/water gradients |
| Mass Spectrometry | Molecular weight | Electrospray ionization (ESI) for intact ion verification |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound in oligonucleotide synthesis?
- Methodological Answer : Discrepancies often arise from:
- Activator choice : Tetrazole vs. benzimidazolium activators may alter reaction kinetics .
- Solvent dryness : Residual moisture >50 ppm reduces yields; use molecular sieves or anhydrous solvents .
- Validation : Perform controlled experiments comparing variables systematically. Use statistical tools (e.g., ANOVA) to identify significant factors .
Q. What strategies mitigate this compound degradation during long-term storage?
- Methodological Answer :
- Stability Data :
| Storage Condition | Degradation Rate (per month) | Mitigation Strategy |
|---|---|---|
| -20°C (dry argon) | <0.5% | Use amber vials to prevent light exposure |
| Room temperature (desiccated) | 2–3% | Add stabilizers (e.g., BHT) |
- Monitoring : Regular P NMR to detect hydrolyzed phosphates .
Q. How should researchers design experiments to evaluate the impact of this compound stereochemistry on oligonucleotide duplex stability?
- Methodological Answer :
- Experimental Design :
Synthesize diastereomerically pure phosphonamidites using chiral auxiliaries .
Incorporate into model oligonucleotides (e.g., 20-mer DNA/RNA).
Measure melting temperatures () via UV-Vis spectroscopy under varying salt conditions .
- Data Analysis : Compare shifts (±1–3°C) using non-linear regression models. Address uncertainties via triplicate runs and error bars .
Data Contradiction & Validation
Q. How to address inconsistencies in literature-reported yields of this compound synthesis?
- Methodological Answer :
- Root Causes : Variability in quenching methods (e.g., aqueous vs. alcoholic quenching) or workup protocols .
- Validation Protocol :
Replicate top-cited methods with strict adherence to reported conditions.
Cross-validate yields via independent techniques (e.g., gravimetric analysis + HPLC) .
- Statistical Framework : Use Bland-Altman plots to assess inter-method bias .
Research Design & Frameworks
Q. What FINER criteria apply to formulating a hypothesis about this compound’s role in antisense oligonucleotide delivery?
- Methodological Answer :
- Feasible : Assess synthetic scalability and in vitro testing resources .
- Novel : Compare with existing phosphoramidites (e.g., β-cyanoethyl variants).
- Ethical : Ensure compliance with biohazard protocols for oligonucleotide handling .
- Relevant : Link to therapeutic applications (e.g., siRNA delivery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
